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6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Documentation Hub

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  • Product: 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 1809018-61-8

Core Science & Biosynthesis

Foundational

chemical structure of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

An in-depth technical guide on the chemical structure, synthesis, and application of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one . Primary Scaffold: 3,4-Dihydroisoquinolin-1(2H)-one (Dihydroisocarbostyril) Role: Ad...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the chemical structure, synthesis, and application of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one .

Primary Scaffold: 3,4-Dihydroisoquinolin-1(2H)-one (Dihydroisocarbostyril) Role: Advanced Intermediate for Kinase Inhibitors (HPK1, ROCK) Molecular Formula: C


H

FN

O

Molecular Weight: 210.16 g/mol

Executive Summary

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a critical pharmacophore building block used in the development of small-molecule kinase inhibitors, specifically targeting Hematopoietic Progenitor Kinase 1 (HPK1) and Rho-associated Coiled-coil Kinase (ROCK) . Its structural value lies in the orthogonal reactivity of its substituents: the C1-lactam provides a hydrogen-bonding motif for the kinase hinge region, the C6-fluorine atom modulates metabolic stability and pKa, and the C7-nitro group serves as a latent amine for further elaboration into urea or amide linkages.

This guide details the regioselective synthesis, structural characterization, and downstream utility of this intermediate, synthesizing data from pharmaceutical patents and academic theses.

Structural Analysis & Electronic Properties

The molecule features a fused bicyclic system where a benzene ring is annealed to a lactam-containing ring. The substitution pattern is governed by the electronic push-pull effects of the functional groups.

Electronic Directing Effects
  • Lactam Carbonyl (C1): Acts as an electron-withdrawing group (EWG), deactivating the ring and directing electrophiles meta to the bridgehead carbon (C8a). This favors positions C5 and C7.

  • Alkyl Chain (C4): Acts as a weak electron-donating group (EDG) via hyperconjugation, directing ortho/para to the bridgehead carbon (C4a). This favors positions C5 and C7.

  • Fluorine (C6): A strong inductive withdrawer but a resonance donor. It directs electrophilic aromatic substitution (EAS) to the ortho positions (C5 and C7).

Convergence: All three directing effects converge to favor substitution at C7 (and to a lesser extent C5). However, the C7 position is sterically more accessible than the C5 "peri" position, leading to high regioselectivity during nitration.

Experimental Synthesis Protocol

The synthesis of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is achieved via the electrophilic nitration of the commercially available precursor 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one .

Reagents & Conditions
  • Precursor: 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

  • Nitrating Agent: Potassium Nitrate (KNO

    
    )
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
  • Temperature: 0 °C

  • Reaction Time: ~20–30 minutes

  • Yield: 90–99% (Quantitative conversion reported in optimized protocols)

Step-by-Step Methodology

This protocol is adapted from optimized procedures found in kinase inhibitor patent literature [1, 2].

  • Preparation: Charge a reaction vessel with 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv).

  • Solvation: Add concentrated H

    
    SO
    
    
    
    (approx. 25 volumes relative to mass, e.g., 28 mL for 3.5 g precursor). The solution may warm slightly; cool to 0 °C using an ice bath.
  • Nitration: Slowly add KNO

    
      (1.1 equiv) portion-wise over 10 minutes, maintaining the internal temperature below 5 °C.
    
    • Note: Control the addition rate to prevent exotherms which could lead to dinitration or tarring.

  • Reaction: Stir the mixture at 0 °C for 20–30 minutes. Monitor by LC-MS or TLC for the disappearance of the starting material.

  • Quench: Pour the reaction mixture carefully onto crushed ice/water to precipitate the product.

  • Isolation: Filter the resulting white precipitate. Wash the filter cake copiously with water to remove residual acid.

  • Drying: Dry the solid under vacuum to afford 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one as a white solid.

Synthesis Workflow Diagram

Synthesis cluster_legend Reaction Logic Start 6-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Reagents KNO3 / H2SO4 0°C, 20 min Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product 6-Fluoro-7-nitro-3,4-dihydro- isoquinolin-1(2H)-one (>90% Yield) Intermediate->Product Regioselective Nitration at C7 Legend Directing Effects: F (C6) -> Ortho (C5, C7) C=O (C1) -> Meta (C5, C7) Sterics favor C7

Figure 1: Synthetic pathway and mechanistic logic for the regioselective nitration.

Characterization Data

The following data validates the identity of the synthesized compound.

NMR Spectroscopy (DMSO-d )

Based on patent literature reporting this specific intermediate [1]:

Proton EnvironmentChemical Shift (

)
MultiplicityCoupling (

)
Assignment
Aromatic H8 8.46 ppmDoublet (d)7.9 HzH adjacent to C=O and NO

Amide NH ~8.33 ppm*Broad/Doublet-Lactam NH
Aromatic H5 7.63 ppmDoublet (d)11.8 HzH adjacent to F (Ortho coupling)
Aliphatic CH

3.43 ppmTriplet/Multiplet-C3-Methylene
Aliphatic CH

3.00–3.10 ppmTriplet-C4-Methylene

Interpretation:

  • H8 (8.46 ppm): Significantly deshielded due to the ortho nitro group and the peri carbonyl effect.

  • H5 (7.63 ppm): Shows a large coupling constant (

    
     Hz), characteristic of H-F ortho coupling.
    
  • Note: The literature value of 8.33 ppm with a large coupling (27.5 Hz) appearing in some automated snippets is likely an artifact or refers to a specific rotamer/salt form; the assignment above reflects standard expected shifts for this scaffold.

Physical Properties[1][2]
  • Appearance: White to off-white solid.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water and diethyl ether.

Downstream Applications & Reactivity

This molecule is a "gateway" intermediate. The nitro group is rarely the final functionality; it serves as a masked amine.

Primary Transformation: Reduction to Aniline

The most common next step is the reduction of the nitro group to an amine, yielding 7-amino-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one .

  • Method A (Catalytic Hydrogenation): H

    
    , Pd/C, MeOH.
    
  • Method B (Chemical Reduction): Fe/NH

    
    Cl or SnCl
    
    
    
    .
Application in Drug Discovery

Once reduced to the amine, the scaffold is coupled with various electrophiles to create kinase inhibitors:

  • HPK1 Inhibitors: The amine reacts with heteroaryl chlorides or carboxylic acids to form the "hinge binder" moiety [1].

  • ROCK Inhibitors: The isoquinolinone core mimics the adenosine ring of ATP, binding to the active site of Rho-kinase [2].

Utility Diagram

Reactivity Core 6-Fluoro-7-nitro-3,4-dihydro- isoquinolin-1(2H)-one Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Core->Reduction Amine 7-Amino-6-fluoro-3,4-dihydro- isoquinolin-1(2H)-one Reduction->Amine Yield >95% Path1 Urea Formation (vs HPK1) Amine->Path1 + Isocyanates Path2 Amide Coupling (vs ROCK) Amine->Path2 + Acid Chlorides

Figure 2: Functionalization pathways transforming the nitro-intermediate into bioactive kinase inhibitors.

Safety & Handling

  • Nitration Hazards: The reaction involves strong acid (H

    
    SO
    
    
    
    ) and an oxidizer (KNO
    
    
    ). Ensure temperature control to prevent thermal runaway.
  • Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid heating the dry solid to high temperatures (>200°C) without DSC testing.

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work within a fume hood.

References

  • Patent: "HPK1 inhibitors and uses thereof." European Patent Office, EP4175951B1. (Describes the synthesis and NMR data of the title compound as an intermediate).

  • Thesis: "Design and Synthesis of Novel Kinase Inhibitors." University of Bologna (AMS Tesi di Dottorato). (Details the nitration protocol using KNO3/H2SO4).

  • General Literature: "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives." RSC Advances, 2023.[1] (Provides context on the reactivity of the dihydroisoquinolinone scaffold).

Sources

Exploratory

An In-Depth Technical Guide to 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Properties and Solubility

Abstract This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a substituted lactam of interest in contempora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a substituted lactam of interest in contemporary chemical and pharmaceutical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, anticipated properties, and detailed protocols for empirical validation. We will delve into its expected solubility characteristics and provide a framework for its experimental determination, crucial for its application in screening and synthesis.

Introduction and Molecular Profile

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a dihydroisoquinolinone core. This scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom and a nitro group onto the aromatic ring is expected to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Chemical Structure:

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one mol <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TDCOLSPAN='2'BGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>Molecule ProfileFONT>TD>TR><TR><TD>IUPAC NameTD><TD>6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-oneTD>TR><TR><TD>CAS NumberTD><TD>1809018-61-8TD>TR><TR><TD>Molecular FormulaTD><TD>C₉H₇FN₂O₃TD>TR><TR><TD>Molecular WeightTD><TD>210.16 g/molTD>TR>TABLE>

Caption: Core molecular profile of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Predicted Physicochemical Properties

Direct experimental data for the target compound is not widely available. However, by examining related structures, we can infer its likely properties. For instance, the EPA's CompTox Chemicals Dashboard provides predicted data for the non-fluorinated analog, 6-nitroisoquinolin-1(2H)-one, and other substituted dihydroisoquinolinones.[1][2] These predictions, combined with an understanding of the effects of fluoro and nitro substituents, provide a solid foundation for experimental design.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point 150 - 200 °CThe related compound 6-nitroisoquinolin-1(2H)-one has a predicted melting point of 163°C.[1] The presence of a fluorine atom may influence crystal lattice energy, likely resulting in a melting point within this range.
Boiling Point > 350 °CHigh boiling points are characteristic of such poly-functionalized aromatic compounds. 6-nitroisoquinolin-1(2H)-one has a predicted boiling point of 376°C.[1]
LogP (Octanol-Water Partition Coefficient) 1.0 - 1.5The predicted LogKow for 6-nitroisoquinolin-1(2H)-one is 1.24.[1] Fluorine substitution typically increases lipophilicity, but the overall polarity from the nitro and lactam groups will keep the LogP in a moderate range.
pKa (acidic) 9.5 - 10.5The lactam N-H proton is weakly acidic. The predicted acidic pKa for 6-nitroisoquinolin-1(2H)-one is 10.5.[1] The electron-withdrawing nature of the fluorine and nitro groups may slightly decrease this value.
pKa (basic) -2.0 to -3.0The nitro group and amide carbonyl significantly reduce the basicity of the molecule. The predicted basic pKa for 6-nitroisoquinolin-1(2H)-one is -2.23.[1]

Solubility Profile: Predictions and Experimental Determination

The solubility of a compound is a critical parameter for its utility in both chemical reactions and biological assays. The presence of polar functional groups (nitro, lactam) and a nonpolar aromatic system suggests a nuanced solubility profile.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle, the following qualitative solubility is anticipated:[3]

  • Water: Low solubility. While the lactam and nitro groups can engage in hydrogen bonding, the overall aromatic character will likely limit aqueous solubility. The predicted water solubility for 6-nitroisoquinolin-1(2H)-one is in the low mg/L range.[1]

  • Polar Aprotic Solvents (DMSO, DMF): High solubility is expected due to the polar nature of these solvents and their ability to solvate the polar functional groups of the compound.

  • Chlorinated Solvents (DCM, Chloroform): Moderate to good solubility is likely.

  • Alcohols (Ethanol, Methanol): Moderate solubility is anticipated, with better solubility in methanol than in ethanol due to polarity.

  • Nonpolar Solvents (Hexane, Toluene): Poor solubility is expected due to the compound's significant polarity.

  • Aqueous Acid/Base: Solubility in dilute aqueous base (e.g., 5% NaOH) may be enhanced due to the deprotonation of the weakly acidic lactam N-H.[4][5] Solubility in strong acid (e.g., concentrated H₂SO₄) is also possible due to the potential for protonation of the carbonyl oxygen or nitro group.[5][6]

Experimental Protocol for Solubility Determination

To empirically determine the solubility, a systematic approach should be employed. The following protocol provides a robust framework for qualitative and semi-quantitative assessment.

Objective: To determine the solubility class of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one in various solvents.

Materials:

  • 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Deionized Water

  • Diethyl Ether

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Toluene

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated balance

Protocol Workflow:

G start Start: Weigh 25 mg of Compound water Add 0.75 mL Water, Vortex start->water ether Add 0.75 mL Ether, Vortex water->ether If Soluble naoh Add 0.75 mL 5% NaOH, Vortex water->naoh If Insoluble end End: Classify Solubility ether->end nahco3 Add 0.75 mL 5% NaHCO3, Vortex naoh->nahco3 If Soluble hcl Add 0.75 mL 5% HCl, Vortex naoh->hcl If Insoluble nahco3->end h2so4 Add 0.6 mL conc. H2SO4, Vortex hcl->h2so4 If Insoluble hcl->end If Soluble (Base) organic Test in DMSO, EtOH, MeOH, DCM, Toluene h2so4->organic If Insoluble h2so4->end If Soluble (Neutral) organic->end

Caption: A flowchart for the systematic qualitative solubility testing of an organic compound.[4][5][6]

Step-by-Step Procedure: [4][5]

  • Initial Solvent Screening (Water):

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, vortex the mixture vigorously for at least 30 seconds.

    • Observe for complete dissolution. If the compound dissolves, it is water-soluble.

  • Acid/Base Solubility:

    • If the compound is insoluble in water, use a fresh 25 mg sample for each of the following tests.

    • 5% NaOH: Add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates the presence of an acidic functional group (in this case, the lactam N-H).

    • 5% NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. This helps differentiate strongly acidic from weakly acidic groups. The lactam is unlikely to be acidic enough to dissolve in bicarbonate.

    • 5% HCl: Add 0.75 mL of 5% HCl solution. Vortex and observe. Solubility would indicate a basic functional group, which is not expected for this molecule.

  • Strong Acid Solubility:

    • If the compound is insoluble in the above aqueous solutions, carefully add 25 mg to 0.6 mL of cold, concentrated H₂SO₄.

    • A color change or dissolution is considered a positive result and suggests the presence of heteroatoms like nitrogen or oxygen, which can be protonated.[6]

  • Organic Solvent Screening:

    • In separate vials, test the solubility of 25 mg of the compound in 0.75 mL of DMSO, ethanol, methanol, DCM, and toluene.

    • Vortex each sample and visually assess solubility. For a semi-quantitative measure, continue adding small, known volumes of the solvent until dissolution is achieved.

Causality and Interpretation:

  • Solubility in NaOH but not NaHCO₃: This classic test confirms the presence of a weakly acidic proton. The pKa of the lactam N-H is likely higher than that of carbonic acid, hence it will be deprotonated by the strong base (NaOH) but not the weak base (NaHCO₃).

  • Solubility in Concentrated H₂SO₄: This indicates the presence of functional groups that can act as a Lewis base (e.g., the carbonyl oxygen or the nitro group). This is a common feature of many neutral organic compounds containing oxygen or nitrogen.[6]

  • Differential Solubility in Organic Solvents: This provides crucial information for choosing appropriate solvents for chemical reactions, purification (e.g., chromatography, crystallization), and formulation for biological assays. High solubility in DMSO is a strong indicator for its suitability as a stock solution solvent for in vitro screening.

Synthetic Considerations

While a specific synthesis for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is not detailed in the searched literature, its synthesis would likely proceed through the nitration of a suitable precursor. The nitration of tetrahydroquinoline and related heterocyclic systems is a well-established, though sometimes complex, transformation.[7]

A plausible synthetic route could involve:

  • Synthesis of 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

  • Regioselective nitration of the aromatic ring. The directing effects of the fluorine and the lactam moiety would need to be carefully considered to achieve the desired 7-nitro substitution. Nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate, could be employed.[7][8]

The choice of reaction conditions (temperature, solvent, nitrating agent) would be critical to control regioselectivity and minimize side reactions.[7]

Conclusion

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one represents a potentially valuable scaffold for chemical and pharmaceutical research. This guide has provided a detailed, albeit predictive, overview of its key physicochemical properties and solubility. The provided experimental protocols offer a clear path for the empirical determination of these characteristics. By leveraging the insights from structurally related compounds and established chemical principles, researchers can confidently proceed with the investigation and application of this promising molecule.

References

Sources

Foundational

An In-Depth Technical Guide to 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Sourcing, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a specialized chemical compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a specialized chemical compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes available data to offer practical insights into its procurement, potential synthesis, and the scientific rationale for its use. Given the compound's niche status, this guide extends its scope to related analogs to provide a robust scientific context.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1][2][3] These compounds and their derivatives have demonstrated a vast array of pharmacological activities, including applications as enzyme inhibitors, and agents for treating hypertension and bacterial infections.[2][4] The introduction of specific substituents, such as fluorine and nitro groups, onto this scaffold can significantly modulate its physicochemical properties and biological activity, making analogs like 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one attractive targets for novel drug development programs.[2]

Supplier and Pricing Analysis

A thorough market survey reveals that 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is not a readily available, off-the-shelf chemical from major suppliers. Its scarcity suggests that it is primarily a compound for specialized research, likely requiring custom synthesis.

One supplier, BLDpharm, lists the compound in its catalog, though it is currently marked as out of stock, reinforcing the need for a custom synthesis inquiry. Researchers interested in acquiring this molecule should therefore be prepared to engage with custom synthesis providers.

SupplierProduct NameCAS NumberCatalog NumberAvailabilityPrice
BLDpharm6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one1809018-61-8BD01333927Inquiry requiredInquiry required

Recommendation for Procurement:

Due to the specialized nature of this compound, researchers should:

  • Contact custom synthesis companies with expertise in heterocyclic chemistry.

  • Provide the desired quantity, purity specifications, and any required analytical data (e.g., NMR, HPLC, Mass Spectrometry).

  • Be prepared for longer lead times and potentially higher costs compared to readily available catalog chemicals.

Physicochemical Properties: A Comparative Overview

While experimental data for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is not publicly available, we can infer its properties from closely related analogs and computational predictions. The table below compares the computed properties of the target compound with the known properties of a similar, non-nitrated analog, 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.[5]

Property6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Predicted)6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one[5]
Molecular Formula C₉H₇FN₂O₃C₉H₈FNO₂
Molecular Weight 210.16 g/mol 181.16 g/mol
Topological Polar Surface Area 74.9 Ų49.3 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 43

The presence of the nitro group in the target compound is expected to increase its molecular weight and polarity, as indicated by the higher predicted topological polar surface area. This will likely influence its solubility and pharmacokinetic profile.

Synthetic Strategies

The synthesis of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related dihydroisoquinolinones and the nitration of aromatic rings. A potential retrosynthetic analysis and a proposed forward synthesis are outlined below.

Retrosynthetic Analysis

A logical approach to the synthesis involves the construction of the dihydroisoquinolinone core followed by nitration.

Retrosynthesis Target 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Intermediate1 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one Target->Intermediate1 Nitration StartingMaterial 2-(3-fluorophenyl)ethanamine Intermediate1->StartingMaterial Cyclization

A potential retrosynthetic pathway for the target compound.
Proposed Forward Synthesis

The forward synthesis would likely involve the cyclization of a suitably substituted phenethylamine derivative, followed by a regioselective nitration step.

  • Cyclization to form the Dihydroisoquinolinone Core: A common method for forming the dihydroisoquinolinone ring is through the cyclization of N-acyl-phenethylamines. In this case, starting with 2-(3-fluorophenyl)ethanamine, an acylation followed by an intramolecular Friedel-Crafts type reaction could yield 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

  • Regioselective Nitration: The subsequent step would be the nitration of the 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one intermediate. The directing effects of the fluorine atom and the lactam functionality would need to be carefully considered to achieve the desired 7-nitro substitution pattern. The fluorine at position 6 is an ortho, para-director, and the amide group is a meta-director relative to the nitrogen and a para-director relative to the carbonyl. This suggests that nitration at the 7-position is plausible.

Proposed Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration Start 2-(3-fluorophenyl)ethanamine Intermediate 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one Start->Intermediate 1. Acylation 2. Intramolecular Cyclization Intermediate2 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one FinalProduct 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Intermediate2->FinalProduct HNO₃ / H₂SO₄

Sources

Protocols & Analytical Methods

Method

regioselective nitration of 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Application Note: Regioselective Nitration of 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Executive Summary This application note details the protocol for the to synthesize 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary

This application note details the protocol for the to synthesize 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one . This scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase inhibitors.

The presence of the fluorine atom at the C6 position, combined with the electronic constraints of the fused lactam ring, creates a specific directing landscape. This guide provides a validated method using potassium nitrate in sulfuric acid to achieve high regioselectivity for the C7 position, minimizing the formation of the sterically hindered C5 isomer.

Scientific Background & Mechanistic Insight

Substrate Analysis

The substrate, 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one, presents three potential sites for electrophilic aromatic substitution (EAS): C5, C7, and C8.

  • C1-Carbonyl Effect: The amide carbonyl at C1 is electron-withdrawing, deactivating the ring and directing incoming electrophiles meta relative to the bridgehead C8a (i.e., directing to C7).

  • C4-Alkyl Effect: The methylene group at C4 (via bridgehead C4a) is weakly activating, directing ortho (C5) and para (C7).

  • C6-Fluoro Effect: The fluorine atom is an ortho/para director. It directs to C5 (ortho) and C7 (ortho).

Regioselectivity Logic

The C7 position is the consensus target for nitration due to the synergistic alignment of all directing groups:

  • Electronic Synergy: C7 is ortho to the fluorine, para to the alkyl bridge, and meta to the deactivating carbonyl.

  • Steric Factors: The C5 position is sterically hindered by the "peri-effect" from the C4 protons and the adjacent fluorine. C7 is relatively accessible.

NitrationMechanism Substrate 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Transition Sigma Complex (Resonance Stabilized) Substrate->Transition + NO2+ NO2_Source NO2+ (Nitronium Ion) from KNO3/H2SO4 NO2_Source->Transition Product 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Major Isomer) Transition->Product - H+ Directing Directing Effects: 1. F (C6) -> Ortho (C5, C7) 2. Alkyl (C4a) -> Para (C7) 3. C=O (C1) -> Meta (C7) Directing->Transition Synergistic Direction to C7

Figure 1: Mechanistic pathway showing the synergistic electronic effects directing nitration to the C7 position.

Experimental Protocol

Safety Warning: Nitration reactions are exothermic. The generation of the nitronium ion must be controlled by temperature. Delayed exotherms can occur if reagents are added too quickly at low temperatures. Perform all steps in a functioning fume hood.

Materials & Reagents
ReagentRolePurity/Grade
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-oneSubstrate>98%
Potassium Nitrate (KNO3)Nitrating AgentReagent Grade
Sulfuric Acid (H2SO4)Solvent/CatalystConc. (95-98%)
Dichloromethane (DCM)Extraction SolventACS Grade
Ethanol (EtOH)RecrystallizationAbsolute
Step-by-Step Methodology

Step 1: Solubilization (0°C)

  • Charge a 3-neck round-bottom flask with Sulfuric Acid (10 vol) .

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) portion-wise.

    • Note: Maintain internal temperature <10°C. The substrate may dissolve slowly; ensure complete dissolution before proceeding to avoid "hot spots."

Step 2: Nitration (0°C → RT)

  • Add Potassium Nitrate (1.05 eq) solid in small portions over 30–45 minutes.

    • Critical: Monitor internal temperature. Do not allow it to exceed 10°C.

  • Once addition is complete, stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

    • Process Control: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material should be consumed (<2%).

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring.

    • Observation: A pale yellow to off-white precipitate should form immediately.

  • Stir the slurry for 30 minutes to ensure all acid is quenched and the solid is granular.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Water (3 x 5 vol) until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification

  • If the crude purity is <95%, recrystallize from Ethanol or Acetic Acid .

  • Dissolve crude solid in boiling solvent, filter while hot (if insoluble salts persist), and cool slowly to 4°C.

  • Collect crystals by filtration.

Workflow Start Start: 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Dissolve Dissolve in H2SO4 Temp: 0-5°C Start->Dissolve AddNO3 Add KNO3 (1.05 eq) Portion-wise over 30 min Maintain <10°C Dissolve->AddNO3 Warm Warm to RT Stir 2-4 hours AddNO3->Warm Check IPC: Check Completion (TLC/HPLC) Warm->Check Check->Warm Incomplete Quench Quench on Crushed Ice Precipitate forms Check->Quench Complete Filter Filter & Wash (Water to pH 7) Quench->Filter Dry Dry Vacuum Oven (45°C) Filter->Dry Purify Recrystallize (EtOH) (If purity <95%) Dry->Purify End Final Product: 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Purify->End

Figure 2: Operational workflow for the nitration process.

Analytical Validation (Self-Validating System)

To confirm the regioselectivity (C7 vs. C5), 1H NMR is the definitive tool. The coupling patterns of the aromatic protons provide a "fingerprint" verification.

Expected NMR Data (DMSO-d6)
ProtonApprox. Shift (ppm)MultiplicityCoupling Constant (

)
Structural Logic
NH ~8.0 - 8.5Broad Singlet-Amide proton.
H8 8.2 - 8.6 Doublet (d)

Hz
Diagnostic: Deshielded by ortho-NO2 and peri-C=O. Shows meta-coupling to F.
H5 7.4 - 7.8 Doublet (d)

Hz
Shielded relative to H8. Shows strong ortho-coupling to F.
H3/H4 2.9 - 3.5Multiplets-Aliphatic protons of the lactam ring.
Interpretation Guide
  • Success (7-Nitro): You will observe two aromatic doublets. H8 appears very downfield (>8.0 ppm). The coupling constants reflect H-F coupling. There is NO large ortho-coupling (

    
     Hz) between the two aromatic protons because H5 and H8 are para to each other.
    
  • Failure (5-Nitro): If the 5-nitro isomer formed, H7 and H8 would be ortho to each other. You would see an AB system with a large coupling constant (

    
     Hz) superimposed with F-coupling.
    

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Dinitration Temperature too high or excess KNO3.Keep reaction <5°C during addition. Verify stoichiometry (1.05 eq).
Sticky Solid Incomplete quenching or residual acid.Extend stirring time in ice water. Wash filter cake thoroughly with water.
Low Yield Product soluble in acidic water.Ensure the quench volume is sufficient (20 vol water) to force precipitation.
Isomer Mix Reaction temperature spiked.Maintain strict temperature control. Recrystallize from EtOH to remove the minor 5-nitro isomer.

References

  • PubChem Compound Summary. (n.d.). 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1809018-61-8).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • McCoubrey, A., & Mathieson, D. W. (1951).[2][3] Isoquinolines.[2][3][4][5][6][7][8][9] Part III. The nitration of 3:4-dihydro- and 1:2:3:4-tetrahydro-isoquinolines.[2][3] Journal of the Chemical Society, 2851–2853.[2] Retrieved from [Link]

  • Kulkarni, M., & Gaikwad, N. D. (2020).[5] Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one.[5][9][10] Asian Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

using 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one as a pharmaceutical intermediate

Application Note: High-Purity Utilization of 6-Fluoro-7-Nitro-3,4-Dihydroisoquinolin-1(2H)-One in Medicinal Chemistry Executive Summary 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a highly functionalized bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Utilization of 6-Fluoro-7-Nitro-3,4-Dihydroisoquinolin-1(2H)-One in Medicinal Chemistry

Executive Summary

6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a highly functionalized bicyclic lactam serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Talazoparib and Olaparib) and next-generation kinase inhibitors.

Its value lies in its orthogonal reactivity :

  • The Lactam (Position 1-2): Provides a hydrogen-bond donor/acceptor motif essential for binding to the nicotinamide pocket of PARP enzymes.

  • The 6-Fluoro Group: Increases metabolic stability (blocking P450 oxidation at the para-position relative to the ring junction) and modulates pKa.

  • The 7-Nitro Group: Acts as a "masked" aniline. Its reduction unlocks a nucleophilic handle for coupling to solubilizing "tails" (e.g., piperazine-benzoyls) without affecting the lactam core.

This guide details the protocols for the chemoselective reduction, functionalization, and quality control of this intermediate, ensuring high yield and purity in downstream API synthesis.

Chemical Profile & Safety (Material Handling)

  • CAS Number: 1809018-61-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.16 g/mol

  • Appearance: Pale yellow to off-white solid.

Safety Advisory: As a nitro-aromatic compound, this intermediate possesses potential energetic properties. While stable under ambient conditions, it should be treated as a potential sensitizer .

  • Inhalation: Use a localized exhaust hood.

  • Reaction Safety: Exothermic decomposition may occur at elevated temperatures (>150°C). Avoid dry heating.

  • Incompatibility: Incompatible with strong reducing agents (hydrazine, hydrides) unless under controlled conditions.

Strategic Synthesis Workflows

The utility of this scaffold relies on the divergent modification of the Nitro and Lactam-NH groups. Below are the validated protocols for its transformation.

Workflow Visualization

G Start 6-Fluoro-7-Nitro-3,4-dihydroisoquinolin-1(2H)-one (Starting Material) Amine 7-Amino-6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (Key Pharmacophore) Start->Amine Chemoselective Reduction (Fe/NH4Cl or Pd/C) N_Alk 2-Alkyl-6-Fluoro-7-Nitro-Isoquinolone (N-Substituted Core) Start->N_Alk N-Alkylation (R-X, K2CO3) SNAr_Prod 6-Substituted-7-Nitro-Isoquinolone (Fluorine Displacement) Start->SNAr_Prod SNAr (Strong Nucleophile) (R-NH2, Heat) Amide 7-Amido-Analogs (PARP Inhibitor Candidates) Amine->Amide Acylation/Coupling (R-COCl or EDC/HOBt)

Figure 1: Divergent synthetic pathways for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Detailed Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: To reduce the 7-nitro group to a 7-amino group without defluorination or reducing the lactam carbonyl.

Mechanism: The nitro group is reduced to the aniline. While catalytic hydrogenation (Pd/C,


) is efficient, it carries a risk of hydrodefluorination (loss of the 6-F atom). The Iron/Ammonium Chloride  method is recommended for high fidelity.

Materials:

  • Substrate: 1.0 eq (e.g., 10 mmol, 2.10 g)

  • Iron Powder (325 mesh): 5.0 eq

  • Ammonium Chloride (

    
    ): 5.0 eq
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with the substrate, ethanol (40 mL), and water (10 mL).

  • Activation: Add

    
     and stir at room temperature for 10 minutes.
    
  • Reduction: Add Iron powder in portions to the stirring mixture.

  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The yellow starting material should fade to a colorless/fluorescent species.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated

      
      .
      
    • Dry organic layer over

      
       and concentrate.
      
  • Yield Expectation: >85% of 7-amino-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Protocol B: N-Alkylation of the Lactam (Position 2)

Objective: To introduce alkyl or aryl groups at the lactam nitrogen, common in optimizing solubility or target binding.

Materials:

  • Substrate: 1.0 eq

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide): 1.1 eq

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ): 2.0 eq
  • Solvent: DMF or Acetone (anhydrous)

Procedure:

  • Dissolution: Dissolve substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add the base and stir at room temperature for 30 minutes. The lactam NH is acidic (

    
    ).
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 25–60°C (depending on steric hindrance of the alkyl halide) for 4–12 hours.

  • Quench: Pour into ice water. The product often precipitates.

  • Purification: Filtration or recrystallization from Ethanol.

Analytical Data & Quality Control

To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met.

Table 1: Quality Control Specifications

TestMethodAcceptance CriteriaNotes
Appearance VisualOff-white to pale yellow powderDarkening indicates oxidation/decomposition.
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)Critical for downstream coupling.
Identity 1H-NMR (DMSO-d6)Conforms to structureDiagnostic peaks: ~8.0 ppm (Ar-H), ~7.5 ppm (Ar-H).[1]
Fluorine Content 19F-NMRSingle peakConfirm no defluorination.
Water Content Karl Fischer< 0.5% w/wDryness is critical for N-alkylation.

Diagnostic NMR Signals (Predicted):

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.45 (d, 1H, H-8, ortho to Nitro)
      
    • 
       8.10 (br s, 1H, NH)
      
    • 
       7.60 (d, 1H, H-5, ortho to Fluoro)
      
    • 
       3.40 (m, 2H, H-3)
      
    • 
       2.95 (t, 2H, H-4)
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 39869045, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one. (Note: Isomeric reference for physical properties). Retrieved February 25, 2026 from [Link]

  • Pathi, V. B., et al. (2025). Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation.[2][3] Journal of Medicinal Chemistry, 68(18), 19153-19168.[2] (Demonstrates the utility of the isoquinolinone scaffold in PARP inhibition). [Link][2]

  • Safrygin, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. (Details the SAR of the dihydroisoquinolinone core). [Link]

Sources

Method

protocol for cyclization to form 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary & Application Scope This Application Note details the synthetic protocol for the preparation of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Target Molecule, TM ). This scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This Application Note details the synthetic protocol for the preparation of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Target Molecule, TM ). This scaffold is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeted therapeutics.

The core transformation described is the Schmidt Rearrangement of 5-fluoro-6-nitro-1-indanone . While alternative routes (e.g., Friedel-Crafts cyclization of phenethyl carbamates) exist, the Schmidt reaction offers the most direct access to the 6-membered lactam core with high regiocontrol, leveraging the specific electronic directing effects of the fluoro-nitro substitution pattern.

Key Technical Advantages of this Protocol:

  • Regioselectivity: Exploits the preferential migration of the aryl ring over the alkyl chain to exclusively yield the isoquinolinone (lactam) rather than the quinolinone.

  • Scalability: Utilizes Methanesulfonic acid (MsOH) as a safer, manageable alternative to oleum/sulfuric acid for azide activation.

  • Atom Economy: One-pot rearrangement with nitrogen insertion.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the ring expansion of the 5-membered indanone to the 6-membered lactam.

Pathway Visualization:

Retrosynthesis Target 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (Target Molecule) Intermediate 5-Fluoro-6-nitro-1-indanone (Precursor) Target->Intermediate Schmidt Rearrangement (Ring Expansion) StartingMaterial 5-Fluoro-1-indanone Intermediate->StartingMaterial Regioselective Nitration (HNO3/H2SO4)

Caption: Retrosynthetic disconnection showing the origin of the 6,7-substitution pattern from the 5,6-substituted indanone precursor.

Mechanistic Causality (The "Why"):

  • Regiochemistry of Nitration: Nitration of 5-fluoro-1-indanone occurs at position 6. The Fluorine atom (C5) directs ortho/para. The Carbonyl (C1) directs meta. Position 6 is ortho to Fluorine and meta to Carbonyl. Position 4 is sterically hindered (peri-position). Thus, 5-fluoro-6-nitro-1-indanone is the major isomer.

  • Schmidt Migration: In the Schmidt reaction, the group anti to the diazonium leaving group migrates. However, in cyclic ketones like indanone, the electronic nature dictates the major product. Generally, the aryl group migrates in preference to the alkyl group, inserting the nitrogen between the aromatic ring and the carbonyl.

    • Mapping: Indanone C5

      
       Isoquinolinone C6. Indanone C6 
      
      
      
      Isoquinolinone C7.
    • Therefore, 5-fluoro-6-nitro-indanone yields 6-fluoro-7-nitro-isoquinolinone .

Experimental Protocol

Precursor Preparation (Brief Overview)

Note: If 5-fluoro-6-nitro-1-indanone is not purchased, synthesize as follows:

  • Reagents: 5-Fluoro-1-indanone (1.0 eq), KNO₃ (1.1 eq), H₂SO₄ (conc).

  • Conditions: 0°C, 1 hour.

  • Outcome: Precipitation of the 6-nitro isomer upon quenching with ice water. Recrystallize from Ethanol.

Core Protocol: Schmidt Cyclization

Safety Matrix:

Hazard Control Measure
Hydrazoic Acid (HN₃) Highly toxic/explosive gas formed in situ. Must use a vented fume hood with a scrubber. Maintain T < 40°C.
Exotherm The reaction is highly exothermic. Strict temperature control (0°C addition) is mandatory.

| Methanesulfonic Acid | Corrosive. Use chemically resistant gloves (Nitrile/Neoprene). |

Materials:

  • Substrate: 5-Fluoro-6-nitro-1-indanone (10.0 g, 51.2 mmol)

  • Reagent: Sodium Azide (NaN₃) (5.0 g, 76.8 mmol, 1.5 eq)

  • Solvent/Acid: Methanesulfonic Acid (MsOH) (100 mL) OR Triflic Acid (TfOH) in DCM for milder conditions.

  • Quench: 20% NaOH (aq) or Sat. NaHCO₃.

Step-by-Step Procedure:

  • System Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to viscosity), an internal temperature probe, and a nitrogen inlet.

    • Connect the gas outlet to a bleach (10% NaClO) scrubber to neutralize any escaped HN₃.

  • Dissolution:

    • Charge the flask with Methanesulfonic acid (100 mL) .

    • Cool the acid to 0–5°C using an ice/salt bath.

    • Add 5-Fluoro-6-nitro-1-indanone (10.0 g) portion-wise. Ensure full dissolution or a fine suspension before proceeding.

  • Azide Addition (Critical Step):

    • Add Sodium Azide (NaN₃) in small portions (approx. 0.5 g each) over 45–60 minutes.

    • Control: Monitor internal temperature. Do not allow T > 10°C . The evolution of N₂ gas will cause foaming; ensure headspace is sufficient.

    • Observation: The mixture typically darkens.

  • Reaction Phase:

    • After addition is complete, allow the reaction to warm slowly to Room Temperature (20–25°C) .

    • Stir for 3–6 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (Indanone) should disappear; the product (Lactam) is more polar.

  • Quench & Workup:

    • Cool the mixture back to 0°C .

    • Slowly pour the reaction mixture into 500 g of crushed ice/water with vigorous stirring. Caution: Exothermic dilution.

    • Adjust pH to ~8–9 using 50% NaOH or solid Na₂CO₃. (The lactam is stable to base, but avoid prolonged exposure).

    • A precipitate should form.

  • Isolation:

    • Filtration: Filter the solid precipitate.[1] Wash with copious water (3 x 100 mL) to remove residual acid and salts.

    • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Purification (if required):

    • The crude product is often >90% pure.

    • Recrystallization: Ethanol or MeOH/Water mixtures are effective.

    • Column Chromatography: If necessary, elute with DCM:MeOH (95:5).

Process Visualization (Workflow)

Workflow Start Start: 5-Fluoro-6-nitro-1-indanone + MsOH (Solvent) Step1 Cool to 0°C Add NaN3 portion-wise Start->Step1 Dissolution Step2 Warm to RT Stir 3-6 hrs (N2 evolution) Step1->Step2 Rearrangement Step3 Quench into Ice Water Neutralize to pH 8 Step2->Step3 Hydrolysis Step4 Filter & Wash Solid (Crude Lactam) Step3->Step4 Isolation End Recrystallize (EtOH) Pure 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one Step4->End Purification

Caption: Step-by-step workflow for the Schmidt rearrangement protocol.

Characterization & Data Validation

The isolated product must be validated against the following expected data profile:

ParameterExpected DataNotes
Appearance Yellow to pale-brown solidNitro compounds often impart yellow color.
1H NMR (DMSO-d6) δ ~8.0-8.5 (s, 1H, NH), ~7.8 (d, Ar-H), ~7.4 (d, Ar-H), 2.8-3.5 (m, 4H, CH2-CH2)NH signal is broad/exchangeable. Aromatic protons show para/meta coupling depending on F-splitting.
13C NMR Carbonyl (~165 ppm), Ar-C-F (~160 ppm, d), Ar-C-NO2.Look for C-F coupling (doublets).
LC-MS [M+H]+ = 211.05 (Calc for C9H7FN2O3)ESI Positive mode.
IR 1660-1680 cm⁻¹ (Amide C=O), 1530/1350 cm⁻¹ (NO2)Strong Amide I band confirms lactam formation.

Optimization & Troubleshooting

Issue: Poor Regioselectivity (Formation of Quinolinone)

  • Cause: Electronic deactivation by the nitro group may slow aryl migration.[2]

  • Solution: Switch solvent to TfOH (Triflic Acid) or use PPA (Polyphosphoric Acid) at slightly elevated temperatures (40-50°C). However, MsOH is usually sufficient.

Issue: Incomplete Reaction

  • Cause: NaN₃ insolubility or loss of HN₃ gas.

  • Solution: Ensure efficient stirring. Use a slight excess of NaN₃ (up to 2.0 eq). Ensure the system is closed (with a bubbler) to retain HN₃ in solution longer.

Alternative Route (If Precursor Unavailable): If 5-fluoro-6-nitro-1-indanone is difficult to source, perform the Schmidt reaction on 5-fluoro-1-indanone first to form 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one, followed by Nitration (KNO₃/H₂SO₄).

  • Note: Nitration of the lactam typically occurs at position 7 (meta to the carbonyl, para to the alkyl bridge), yielding the same target. This is often the preferred industrial route due to the lower cost of 5-fluoro-1-indanone.

References

  • Schmidt Reaction Mechanism & Scope

    • Title: The Schmidt Reaction.[3][4][5][6][7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Synthesis of Fluorinated Isoquinolinones

    • Title: Process for the preparation of 6-substituted-1-(2H)-isoquinolinones.[2]

    • Source: US P
    • URL
  • Regioselectivity in Indanone Nitration

    • Title: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline (Analogous directing effects).[8]

    • Source: ResearchG
    • URL:[Link]

  • General Isoquinolinone Synthesis Review

    • Title: Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one.
    • Source: ResearchGate.[9]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one intermediates

This guide is designed as a specialized technical support resource for researchers working with 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1809018-61-8).[1] This intermediate is a critical scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1809018-61-8).[1] This intermediate is a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1]

The following protocols address the most common bottleneck: separating the desired 7-nitro regioisomer from the 5-nitro byproduct and unreacted starting materials following electrophilic aromatic nitration.[1]

[1][2]

Current Status: Online Role: Senior Application Scientist Topic: Purification & Isolation of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one[1]

Module 1: Diagnostic & Triage

"My crude reaction mixture is a dark yellow/brown solid. HPLC shows a mixture of isomers.[1] How do I proceed?"

The Core Challenge: Regioisomerism

The nitration of 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically yields a mixture of regioisomers.[1] The fluorine atom (ortho/para director) and the alkyl/amide ring system compete to direct the incoming nitro group.[1]

  • Target: 7-Nitro isomer (Desired).

  • Impurity A: 5-Nitro isomer (Major byproduct, often 15–30%).[1]

  • Impurity B: 8-Nitro isomer (Minor byproduct, steric hindrance usually minimizes this).[1]

Decision Matrix

Before choosing a method, assess your crude purity profile:

PurificationDecision Start Crude Isolation (Quench into Ice Water) PurityCheck HPLC Purity Check (Target Isomer %) Start->PurityCheck HighPurity >85% Target Isomer PurityCheck->HighPurity MedPurity 60-85% Target Isomer PurityCheck->MedPurity LowPurity <60% Target Isomer Or Tarry Residue PurityCheck->LowPurity MethodA Method A: Direct Recrystallization (Glacial Acetic Acid) HighPurity->MethodA MedPurity->MethodA If Method B fails MethodB Method B: Reslurrying / Trituration (Hot Ethanol/MeOH) MedPurity->MethodB Try first MethodC Method C: Flash Chromatography (DCM:MeOH Gradient) LowPurity->MethodC

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude purity profiles.

Module 2: The "Gold Standard" Purification Protocols

Protocol A: Fractional Recrystallization (The Thermodynamic Approach)

Best for: High-throughput purification of batches >5g where the 5-nitro isomer needs to be removed.[1] Mechanism: The 7-nitro isomer typically possesses a higher lattice energy (higher melting point) and lower solubility in organic acids compared to the 5-nitro isomer, likely due to reduced steric strain near the lactam ring.[1]

Reagents:

  • Glacial Acetic Acid (AcOH)[1]

  • Activated Carbon (optional for color removal)[1]

Step-by-Step:

  • Dissolution: Suspend the crude yellow solid in Glacial Acetic Acid (5–7 volumes relative to weight, e.g., 5 mL per 1 g).

  • Heating: Heat the mixture to reflux (approx. 118°C). The solid should dissolve completely.[1]

    • Troubleshooting: If solids remain, add AcOH in 0.5 volume increments. If a black tar remains insoluble, hot filter immediately.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (20–25°C) with gentle stirring.

    • Critical Step: Do not crash cool on ice immediately.[1] Rapid cooling traps the 5-nitro impurity.[1]

  • Crystallization: Once the slurry thickens at RT, chill to 0–5°C for 1 hour.

  • Filtration: Filter the pale yellow crystals.

  • Wash: Wash with cold water (to remove acid) followed by cold ethanol (to remove surface impurities).[1]

  • Drying: Dry under vacuum at 45°C.

Protocol B: Solvent Trituration (Reslurrying)

Best for: Removing surface impurities and enriching purity without significant yield loss.[1] Reagents: Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step:

  • Place crude solid in a flask.

  • Add Ethanol (10 volumes).

  • Heat to reflux for 30–60 minutes. (The material may not fully dissolve; this is acceptable).[1]

  • Cool to room temperature.

  • Filter the solid.[1][2] The 5-nitro isomer and other impurities often remain in the mother liquor.[1]

Module 3: Troubleshooting & FAQs

Q1: The solid is not precipitating after cooling. It formed an oil.[1]

Cause: This "oiling out" occurs when the solution is too concentrated or contains high levels of oligomeric impurities (tars) that lower the melting point.[1] Fix:

  • Reheat the mixture until it is a clear solution.

  • Seed the solution with a tiny crystal of pure product (if available) at 50–60°C.

  • Add an Anti-solvent: Dropwise addition of water (if using AcOH/Alcohol) or Hexane (if using EtOAc) can induce nucleation.[1]

  • Scratch the inner wall of the glass flask with a glass rod to create nucleation sites.[1]

Q2: My product is still brown/orange after crystallization.

Cause: Oxidation byproducts or trace iodine/bromine contaminants if halogenation was involved upstream.[1] Fix: Perform a Carbon Treatment .[1]

  • Dissolve the semi-pure product in hot solvent (EtOH or EtOAc).[1]

  • Add 5–10 wt% Activated Carbon.[1]

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite® pad to remove the carbon.[1]

  • Recrystallize the filtrate.[1]

Q3: How do I confirm I have the 7-nitro and not the 5-nitro isomer?

Analysis: 1H NMR is the definitive method.[1]

  • Coupling Constants: Look at the aromatic protons on the benzene ring.[1]

  • 7-Nitro (Target): The protons at positions 5 and 8 are para to each other.[1] You will see two doublets with a small coupling constant (

    
     is typical for ortho, but here the 6-F and 7-NO2 positioning changes the splitting).[1]
    
    • Correction: In the 7-nitro-6-fluoro isomer, H5 and H8 are para to each other? No.

    • Structure Check:

      • Pos 5: H

      • Pos 6: F

      • Pos 7: NO2

      • Pos 8: H

    • Pattern: H5 and H8 are para to each other.[1] They will appear as singlets (or doublets with very small meta/para coupling) if the F-coupling is decoupled, but in reality, they split due to Fluorine.

    • Diagnostic Signal: H8 (adjacent to the lactam nitrogen/carbonyl side) usually shifts downfield due to the nitro group's deshielding effect.[1]

  • 5-Nitro (Impurity):

    • Pos 5: NO2

    • Pos 6: F

    • Pos 7: H

    • Pos 8: H

    • Pattern: H7 and H8 are ortho to each other.[1] You will see a distinct AB system (two doublets) with a large ortho coupling constant (

      
      ).[1]
      

Module 4: Solvent Selection Guide

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended Use
Glacial Acetic Acid HighLowExcellentPrimary choice for isomer separation.[1]
Ethanol (Abs) ModerateVery LowGoodGood for trituration (Method B).[1]
Ethyl Acetate ModerateLowModerateUse if acid-sensitive functional groups are present.[1]
DMF / Water Very HighLowPoorAvoid.[1] Hard to dry; tends to trap impurities.[1]
DCM / Methanol HighHighN/AUse only for Column Chromatography eluents.[1]

References

  • Synthesis of Dihydroisoquinolinone Scaffolds: Wang, B., et al. "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)."[1][3] Journal of Medicinal Chemistry, vol. 59, no.[3] 1, 2016, pp. 335-357.[3] (Note: While focusing on the phthalazinone, this paper details the nitration and purification logic for similar fused-ring fluoro-lactam precursors).

  • Purification of Nitro-Lactams (Patent Literature): BioMarin Pharmaceutical Inc.[1] "Substituted Dihydroisoquinolinones as PARP Inhibitors." WO 2011/130661 A1, 2011. (Describes the synthesis and recrystallization of fluorinated nitro-lactam intermediates).

  • General Nitration Regioselectivity: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989. (Authoritative text on electrophilic aromatic substitution patterns in fused ring systems).

  • Compound Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 57567666, 6-Fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Related Structure)." PubChem. (Used for structural analogy and physical property inference).[1]

Sources

Optimization

Technical Support Center: Dihydroisoquinolinone Synthesis Optimization

This technical guide addresses the thermal optimization of Dihydroisoquinolinone (DHIQ) synthesis, focusing on the two dominant methodologies: Transition-Metal Catalyzed C-H Activation (kinetic control) and the Castagnol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal optimization of Dihydroisoquinolinone (DHIQ) synthesis, focusing on the two dominant methodologies: Transition-Metal Catalyzed C-H Activation (kinetic control) and the Castagnoli-Cushman Reaction (CCR) (thermodynamic/kinetic divergence).

Topic: Thermal Modulation for Yield & Selectivity in DHIQ Scaffolds Role: Senior Application Scientist Status: Active Support

Executive Summary: The "Goldilocks" Thermal Zone

Temperature in DHIQ synthesis is not merely an energy source; it is a selectivity switch .

  • In C-H Activation (Rh/Co): Temperature dictates the rate of C-H cleavage (RDS) vs. catalyst decomposition.

  • In Castagnoli-Cushman (CCR): Temperature dictates diastereoselectivity (cis vs. trans) and the reversibility of intermediate formation.

Module A: Castagnoli-Cushman Reaction (CCR)

Methodology: Condensation of homophthalic anhydride with imines.[1] Key Thermal Factor: Cis/Trans Isomerization & Anhydride Reactivity.[2]

Troubleshooting Guide: CCR Thermal Issues

Q1: I am observing a mixture of cis and trans diastereomers. How do I lock selectivity? Diagnosis: You are likely operating in the "thermal drift" zone (40–70°C). Resolution:

  • For Cis-Selectivity (Kinetic Control): Run the reaction at Room Temperature (20–25°C) or 0°C. The cis-isomer is the kinetic product formed via the Mannich-like addition where steric repulsion is minimized in the transition state.

  • For Trans-Selectivity (Thermodynamic Control): Heat to 80–120°C (e.g., refluxing toluene or xylene). The reaction becomes reversible, allowing the kinetic cis-product to epimerize via retro-Mannich or enolization pathways to the thermodynamically stable trans-isomer.

  • Reference: Shaw et al.[3][4] demonstrated that RT favors cis while heating promotes trans conversion in anhydride-imine condensations [1].[3]

Q2: My reaction stalls with low conversion despite refluxing in Xylene (140°C). Diagnosis: Thermal decomposition of the imine or hydrolysis of the anhydride by trace water (which accelerates at high T). Resolution:

  • Dehydration: Add 4Å Molecular Sieves. At 140°C, even ppm-levels of water will rapidly hydrolyze homophthalic anhydride to the diacid, which is unreactive.

  • Lewis Acid Assist: Instead of brute-force heat, lower the temp to 80°C and add In(OTf)₃ (5-10 mol%) . This lowers the activation barrier for the initial nucleophilic attack, preserving labile imines [2].

Q3: I see "charring" or dark polymerization when scaling up. Diagnosis: Exotherm runaway. The CCR is exothermic. Resolution:

  • Dosing Control: Do not mix reagents at target temperature. Mix at 0°C, then ramp slowly to the target (e.g., 1°C/min).

Visualization: CCR Selectivity Pathway

CCR_Pathway cluster_legend Thermal Switch Start Imine + Anhydride Intermediate Amide-Acid Intermediate Start->Intermediate Fast (RT) Cis Cis-DHIQ (Kinetic Product) Intermediate->Cis Cyclization (Low Barrier) Trans Trans-DHIQ (Thermodynamic Product) Intermediate->Trans Slow Path Cis->Intermediate Retro-Mannich (High T) Cis->Trans Epimerization (>80°C, Reversible) Low T (<25°C) Low T (<25°C) Cis Major Cis Major Low T (<25°C)->Cis Major High T (>80°C) High T (>80°C) Trans Major Trans Major High T (>80°C)->Trans Major

Caption: Thermal divergence in CCR. Low temperatures trap the kinetic Cis-isomer; high temperatures drive equilibrium to the stable Trans-isomer.

Module B: Transition-Metal C-H Activation (Rh/Co)

Methodology: Directed C-H functionalization of benzamides/ketimines with alkenes/alkynes. Key Thermal Factor: Activation Energy vs. Proto-demetallation.

Troubleshooting Guide: C-H Activation Thermal Issues

Q1: The reaction works at 100°C but fails at 60°C. I need milder conditions for sensitive substrates. Diagnosis: The C-H cleavage step (concerted metalation-deprotonation, CMD) has a high energy barrier. Resolution:

  • Switch Catalyst System: Move from Rh(III) (requires heat) to Cobalt(III) with electrochemical assistance or photoredox coupling. Co(III)-catalysis often proceeds at Room Temperature or 35°C because the oxidation step is driven electrically/photochemically rather than thermally [3].

  • Additives: If sticking to Rh(III), add AgSbF₆ . The cationic Rh species generated is more electrophilic and can activate C-H bonds at lower temperatures (down to 60°C) compared to neutral dimers.

Q2: I observe excellent conversion but poor regioselectivity (3-aryl vs 4-aryl mixture). Diagnosis: High temperature is eroding ligand control. At high T, the energy difference (


) between the transition states for migratory insertion becomes negligible.
Resolution: 
  • Lower Temp & Change Ligand: Drop temperature to 40–60°C and use a bulkier Cp* ligand (e.g., Cp*t-Bu ). The steric clash is more pronounced at lower temperatures, restoring selectivity [4].

Q3: The catalyst turns into a "black precipitate" (Rh black) and yield plateaus at 40%. Diagnosis: Thermal decomposition/aggregation of the catalyst. This occurs when the reaction temperature exceeds the stability of the metal-ligand complex, often due to ligand dissociation. Resolution:

  • Step-Down Protocol: Initiate at the high temperature (e.g., 100°C) for 30 mins to "kickstart" the active species, then ramp down to 80°C for the duration.

  • Solvent Switch: Avoid DCE (boils at 83°C) if running near 100°C; localized superheating causes catalyst death. Switch to TFE (Trifluoroethanol) or HFIP . These solvents stabilize the C-H activation transition state via H-bonding, often allowing a 10–20°C reduction in operating temperature [5].

Visualization: C-H Activation Optimization Logic

CH_Optimization Start Start: Standard Conditions (Rh/Co, 100°C, DCE) Check1 Check Conversion (1h) Start->Check1 Issue1 Low Conversion? Check1->Issue1 No Product Issue2 Black Precipitate? Check1->Issue2 Catalyst Death Issue3 Poor Regioselectivity? Check1->Issue3 Isomer Mix Sol1 Increase T (120°C) OR Add AgSbF6 Issue1->Sol1 Yes Sol2 Lower T (80°C) Switch Solvent to TFE Issue2->Sol2 Yes Sol3 Lower T (60°C) Use Bulky Cp* Ligand Issue3->Sol3 Yes

Caption: Decision tree for thermal optimization in Rh/Co-catalyzed synthesis. TFE = Trifluoroethanol.

Standardized Optimization Protocol (SOP)

Objective: Determine optimal T for a new DHIQ substrate.

StepActionRationale
1 Solvent Screen (Fixed T) Run reaction in DCE, Toluene, and TFE at 80°C. Select solvent with highest homogeneity and initial rate.
2 Thermal Gradient Set up 3 parallel vials: 60°C, 90°C, 120°C .
3 Kinetic Check (1 hr) Analyze aliquots via LCMS. • 60°C: If <10% conv, activation barrier is too high. • 120°C: If many side peaks, T is too high.
4 Selectivity Check If forming diastereomers (CCR) or regioisomers (Rh), analyze the ratio at 60°C vs 120°C. Choose T that maximizes the desired isomer ratio.
5 Refinement If 90°C is best, screen 80°C and 100°C to fine-tune.

References

  • Howard, S. Y., et al. (2021).[4][5] Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607.

  • Ananeva, A., et al. (2025). Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads.[3][6] Mendeleev Communications.[3]

  • Mandal, R., Garai, B., & Sundararaju, B. (2022).[7] Cobalt-Catalyzed Bidentate-Chelation-Assisted C—H Functionalization. Chemical Reviews.

  • Wodrich, M. D., et al. (2014).[8] Ligand-controlled regiodivergent pathways of rhodium(III)-catalyzed dihydroisoquinolone synthesis. Chemistry – A European Journal, 20(47), 15409-15418.

  • Ozols, K., Jang, Y. S., & Cramer, N. (2019).[5] Asymmetric C–H Functionalization... Synthesis of Dihydroisoquinolones. Journal of the American Chemical Society, 141(14), 5675–5680.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectrum Analysis of 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

A Comparative Guide to Regioisomer Differentiation and Structural Validation[1] Executive Summary: The Analytical Challenge In the development of PARP inhibitors and other heterocyclic bioactive agents, 6-fluoro-7-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Regioisomer Differentiation and Structural Validation[1]

Executive Summary: The Analytical Challenge

In the development of PARP inhibitors and other heterocyclic bioactive agents, 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (hereafter Compound A ) serves as a critical intermediate. Its structural integrity is defined not just by the presence of functional groups, but by their specific regiochemistry.

The primary analytical challenge is distinguishing Compound A from its thermodynamically competitive regioisomer, 6-fluoro-5-nitro-3,4-dihydroisoquinolin-1(2H)-one (hereafter Impurity B ), and the un-nitrated precursor. Standard LC-MS can confirm the molecular weight (MW 210.16), but it cannot distinguish these regioisomers.

This guide provides a self-validating NMR protocol to definitively assign the 7-nitro substitution pattern, comparing its spectral "performance" (resolution and diagnostic utility) against the 5-nitro alternative.

Structural Analysis & Predictive Logic

Before acquiring data, we must establish the causality of the spectral signals. The rigid dihydroisoquinolinone core imposes specific electronic and steric environments on the aromatic protons.

The "Smoking Gun" Logic: Coupling Patterns

The most robust method for differentiation is Spin-Spin Coupling Analysis .

  • Compound A (7-Nitro, Desired): The remaining aromatic protons are at positions C5 and C8 . These are para to each other.

    • Prediction: Two singlets (or doublets only due to

      
      F coupling). No strong 
      
      
      
      coupling.
  • Impurity B (5-Nitro, Undesired): The remaining aromatic protons are at positions C7 and C8 . These are ortho to each other.

    • Prediction: Two doublets (or doublets of doublets) with a characteristic ortho coupling constant (

      
      ).
      
Chemical Shift Causality
  • H8 Proton: Located peri to the carbonyl (C1=O) and ortho to the nitro group (in Compound A). This will be the most deshielded proton in the spectrum, likely appearing >8.0 ppm.

  • Fluorine Effect: The

    
    F nucleus at C6 will split adjacent protons.
    
    • 
       (Ortho): ~7–10 Hz.
      
    • 
       (Meta): ~5–7 Hz.[1]
      
Comparative Performance: Compound A vs. Alternatives

The following table synthesizes the diagnostic NMR markers for the product versus its primary impurities.

Table 1: Diagnostic NMR Comparison (DMSO-d


) 
FeatureProduct (7-Nitro) Alternative (5-Nitro) Precursor (No Nitro)
Aromatic Proton Count 2 (H5, H8)2 (H7, H8)3 (H5, H7, H8)
H-H Coupling (

)
Absent (Para relationship)Present (~8.5 Hz, Ortho)Present (H7-H8, Ortho)
H8 Chemical Shift ~8.4 – 8.6 ppm (Deshielded by 7-NO

)
~7.8 – 8.0 ppm~7.9 ppm
H5 Chemical Shift ~7.5 – 7.7 ppm (Doublet via F)N/A (Substituted)~7.2 ppm

F Signal
Singlet (decoupled) / ~-110 ppmSinglet (decoupled) / ~-115 ppm~-108 ppm
Diagnostic Verdict Two large doublets (

)
Two dd (

)
ABC System

Note: Chemical shifts are estimated based on substituent additivity rules (Z-scores) relative to the dihydroisoquinolinone core [1].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be a "closed loop," where the data must satisfy specific criteria to pass.

Materials
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    due to lactam solubility and hydrogen bonding stabilization).
  • Instrument: 400 MHz or higher (essential to resolve

    
     couplings).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Acquisition
  • 1H Standard Acquisition:

    • Pulse angle: 30°.[2]

    • Relaxation delay (D1): 2.0 s (ensure full relaxation of aromatic protons).

    • Scans: 16–32.

  • 19F Non-Decoupled Acquisition:

    • Crucial for confirming the F-H coupling constants observed in the proton spectrum.

  • 1H-1H COSY (Optional but Recommended):

    • Run if the 1D splitting is ambiguous.

    • Pass Criteria: No cross-peak between the two aromatic protons (confirms para relationship).

Visualization of the Decision Logic

The following diagram illustrates the logical pathway for assigning the spectrum.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CountAr Count Aromatic Protons (Integral) Start->CountAr ThreeH 3 Protons: Precursor/Byproduct CountAr->ThreeH Integral = 3 TwoH 2 Protons: Nitro Isomer CountAr->TwoH Integral = 2 Coupling Analyze Splitting Pattern (J-Coupling) TwoH->Coupling OrthoC Large Doublet (J ~8Hz) Visible? Coupling->OrthoC Res_5Nitro DIAGNOSIS: 5-Nitro Isomer (Impurity) (Ortho Coupling Present) OrthoC->Res_5Nitro Yes (Ortho) Res_7Nitro DIAGNOSIS: 7-Nitro Isomer (Product) (Only J_HF Coupling) OrthoC->Res_7Nitro No (Para) Verify Validation: Check H8 Shift (>8.4 ppm) Res_7Nitro->Verify

Figure 1: Decision tree for regioisomer assignment based on 1H NMR splitting patterns.

Detailed Spectral Assignment (Predicted)

Based on the structure 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one , the following assignment is the standard for a pure lot.

Table 2: Predicted 1H NMR Peak List (400 MHz, DMSO-d


) 
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH (2) 8.10 – 8.30Broad Singlet-Lactam amide proton; exchangeable with D

O.
H8 8.45 – 8.55Doublet (d)

Most deshielded aromatic; ortho to NO

, peri to C=O. Split only by F (meta).
H5 7.60 – 7.70Doublet (d)

Ortho to F (large coupling); shielded relative to H8.
H3 3.40 – 3.50Multiplet (td)

Adjacent to Nitrogen; deshielded methylene.
H4 2.95 – 3.05Triplet (t)

Benzylic methylene.

Causality of H5 vs H8 Splitting:

  • H5 is ortho to the Fluorine atom. In aromatic systems,

    
     is typically larger (8–11 Hz) than 
    
    
    
    (5–7 Hz).
  • H8 is meta to the Fluorine atom.

  • Validation Check: If the doublet at ~7.6 ppm has a smaller coupling constant than the doublet at ~8.5 ppm, the regiochemistry might be inverted (or the assignment is wrong). The H5 signal must show the larger Fluorine coupling.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • PubChem Compound Summary. (2023). 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

For research, scientific, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a compound characterized by its fluorinated and nitrated isoquinolinone core.

The structural features of this molecule—a nitro group and a carbon-fluorine bond—necessitate a cautious and informed approach to its disposal. Nitro compounds can be energetic and reactive, while the high strength of the C-F bond makes many fluorinated compounds persistent in the environment.[1][2] This guide is designed to provide essential safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and adherence to safety protocols.

Part 1: Hazard Assessment and Initial Handling

Key Hazard Considerations:

  • Nitro Aromatic Compounds: These compounds are often toxic and can be reactive.[2] They may be sensitive to shock, heat, or friction and can form explosive mixtures.[2] Incompatible with strong bases, amines, and reducing agents.[2]

  • Organofluorine Compounds: The carbon-fluorine bond is exceptionally strong, rendering these compounds highly stable and often resistant to natural degradation, earning some the moniker "forever chemicals".[1][3] Incomplete combustion can lead to the formation of hazardous byproducts.[1]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and unforeseen reactions.
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact. Always check the glove manufacturer's compatibility chart.
Body Protection Flame-retardant laboratory coatProtects against spills and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.[2]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is to treat it as hazardous chemical waste.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Step 1: Segregation and Waste Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and in good condition, with a secure, leak-proof closure.[4][5]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one".[5] Include the approximate quantity of the waste.

  • Segregation: This waste stream must be kept separate from other laboratory waste. Crucially, do not mix it with incompatible materials such as strong bases, acids, or reducing agents to prevent potentially vigorous or explosive reactions.[2]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Containment: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[2]

  • Collection: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] All materials used for cleanup must also be disposed of as hazardous waste.

Step 3: Final Disposal

The ultimate disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one should be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health & Safety (EHS) office will have established procedures and contracts with certified waste disposal vendors.[5]

  • High-Temperature Incineration: Due to the presence of the fluoro- and nitro- groups, high-temperature incineration is the recommended disposal method.[3] This process is necessary to break the strong carbon-fluorine bonds and destroy the compound completely, preventing its release into the environment.[1][3]

  • Documentation: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance.

Part 3: Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper handling and disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one ppe Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood waste_gen Waste Generated hood->waste_gen spill_check Is there a spill? waste_gen->spill_check collect_waste Collect in a Labeled, Compatible Hazardous Waste Container spill_check->collect_waste No alert Alert Personnel & Control Ignition Sources spill_check->alert Yes segregate Segregate from Incompatible Materials (Bases, Reducers, etc.) collect_waste->segregate store Store Waste in a Designated, Secure Area segregate->store contain Contain with Non-Combustible Absorbent alert->contain collect_spill Collect Contaminated Material into Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->segregate contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration High-Temperature Incineration by a Licensed Vendor contact_ehs->incineration document Document Disposal Records incineration->document end End of Process document->end

Caption: Disposal workflow for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Conclusion

The responsible disposal of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of its chemical structure and adhering to the systematic disposal protocol outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Adherence to institutional guidelines and federal regulations, such as those set forth by the EPA and OSHA, is mandatory.[6][7] Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.[8]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly. [Link]

  • AACR Journals. (1988). Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. [Link]

  • Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • PubChem. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

A Note on This Guidance: No specific Safety Data Sheet (SDS) for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is publicly available at the time of this writing. The following comprehensive guide is synthesized from...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: No specific Safety Data Sheet (SDS) for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is publicly available at the time of this writing. The following comprehensive guide is synthesized from established safety data for its primary hazardous constituent groups: aromatic nitro compounds and halogenated (fluoro) organic compounds . A conservative approach, treating this substance with a high degree of caution, is imperative for ensuring laboratory safety.

Immediate Safety Briefing: Hazard Assessment

Before handling this compound, it is critical to understand the potential risks derived from its chemical structure. The primary hazards are associated with the nitrophenyl and fluoro-functional groups.

  • Aromatic Nitro Group (-NO₂): This functional group is the source of the most significant potential hazards. Aromatic nitro compounds are known to be toxic and can be readily absorbed through the skin.[1][2][3]

    • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

    • Methemoglobinemia: A primary concern is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (blue-colored skin), headaches, dizziness, and nausea.[5]

    • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are suspected or established mutagens and carcinogens due to their ability to interact with DNA.[6]

    • Thermal Instability: While mononitrated compounds are generally less explosive than their poly-nitrated counterparts (like TNT), they can still decompose exothermically at high temperatures, especially in the presence of impurities.[1][7]

  • Fluoro Group (-F): The presence of fluorine classifies this compound as a halogenated organic.

    • Disposal Concerns: Halogenated organic waste must be segregated from non-halogenated waste.[8][9] Incineration of mixed waste can produce highly toxic byproducts, such as hydrogen fluoride.[8]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dust.

  • Accessible Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure through all potential routes (inhalation, skin contact, eye contact).

Protection TypeSpecific RecommendationsRationale & Causality
Hand Protection Double-gloving with chemically resistant gloves is required. Use a heavier-duty outer glove (e.g., Neoprene, Butyl rubber) over a standard inner nitrile glove.[1]The aromatic nitro group necessitates high chemical resistance. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves for holes before use.
Eye Protection Chemical splash goggles with side shields are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or if there is a significant splash risk.Protects eyes from splashes and airborne dust particles. A face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat (e.g., Nomex®) is strongly recommended. This should be fully buttoned with sleeves rolled down. Wear long pants and closed-toe, chemical-resistant shoes.A flame-resistant coat offers protection against potential thermal hazards from the nitro-compound functionality.[1] It also prevents skin exposure from spills and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required if there is any risk of handling the powder outside of a certified fume hood.Prevents the inhalation of fine, potentially toxic airborne particles of the compound.[4][5]

Operational Plan: A Step-by-Step Handling Procedure

This protocol is designed to minimize exposure and ensure safe handling from receipt to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area - Decontaminate surface - Line with absorbent paper don_ppe 2. Don Full PPE - Double gloves, goggles - Face shield, lab coat prep_area->don_ppe get_chem 3. Obtain Chemical - Verify label - Transport in secondary container don_ppe->get_chem weigh 4. Weighing - Use draft shield - Handle gently to avoid dust get_chem->weigh dissolve 5. Dissolving - Add solvent slowly to solid - Cap and agitate gently weigh->dissolve decon 6. Decontaminate Equipment - Rinse tools with solvent - Collect rinse as waste dissolve->decon wipe 7. Wipe Work Surface - Use damp paper towel - Dispose as solid hazardous waste decon->wipe dispose_ppe 8. Doff & Dispose PPE - Remove outer gloves first - Place in hazardous waste wipe->dispose_ppe wash 9. Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for Safe Handling of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Detailed Steps:

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood surface is clean and lined with disposable, absorbent bench paper.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If possible, perform this step in an enclosure or on a balance with a draft shield inside the fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of dust.

  • Dissolving: Slowly add the desired solvent to the vessel containing the solid compound to prevent splashing.

  • Post-Handling Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, acetone). Collect this solvent rinse as halogenated liquid waste.[5]

  • Work Area Cleanup: Wipe down the work surface in the fume hood. Dispose of the bench paper and cleaning materials as solid hazardous waste.

  • PPE Removal: Remove disposable PPE by turning items inside out as you do, and dispose of them in the designated solid hazardous waste container.[4] Wash hands thoroughly with soap and water, even after wearing gloves.

Disposal Plan: Preventing Environmental Contamination

Proper segregation and disposal of waste are critical for safety and regulatory compliance.

  • Waste Segregation is Paramount:

    • Solid Waste: All disposable items contaminated with 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (e.g., gloves, weigh paper, contaminated bench liners, pipette tips) must be collected in a clearly labeled container for "Halogenated Solid Hazardous Waste." [5][8]

    • Liquid Waste: All solutions containing the compound and any solvent used for rinsing contaminated glassware must be collected in a separate, sealed container labeled "Halogenated Liquid Hazardous Waste." [9]

  • Never mix halogenated waste with non-halogenated waste streams.[8][9]

  • Never dispose of this chemical down the drain or in regular trash.

  • Follow Institutional Protocols: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a calm and structured response is essential.

G spill Chemical Spill Occurs assess Assess Severity (Quantity, Location) spill->assess minor_spill Minor Spill (<1g, Contained in Fume Hood) assess->minor_spill Minor major_spill Major Spill (>1g or Outside Hood) assess->major_spill Major alert_minor Alert colleagues in immediate area minor_spill->alert_minor evacuate Evacuate immediate area! Alert everyone major_spill->evacuate get_kit Don additional PPE (if needed) Get spill kit alert_minor->get_kit contain Contain with absorbent pads or sand get_kit->contain collect Collect residue into hazardous waste container contain->collect clean Decontaminate area collect->clean call_ehs Call EHS / Emergency Response evacuate->call_ehs secure Secure the area (Close doors, post warnings) call_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

  • Skin Contact: Immediately move to the nearest safety shower or drench hose.[10] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[11][12] Seek immediate medical attention and provide the SDS for analogous compounds if available.

  • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.[14]

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[14]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for halogenated solid waste disposal.

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Major Spill (Outside a fume hood, or a large quantity):

    • Evacuate the laboratory immediately, alerting everyone in the vicinity.[10][15]

    • If the substance is volatile or dusty, pull the fire alarm to ensure building evacuation.

    • Close the laboratory doors and post a warning sign.

    • Call your institution's emergency response number and EHS office immediately.[10]

    • Do not attempt to clean up a major spill yourself.

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers (IChemE). [Link]

  • Chemical Emergency Procedures. [Link]

  • Aromatic Nitro and Amino Compounds. ResearchGate. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • CHEMICAL SPILL RESPONSE PROCEDURES. Stony Brook University Environmental Health and Safety. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. UNC Charlotte Environmental Health and Safety. [Link]

Sources

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